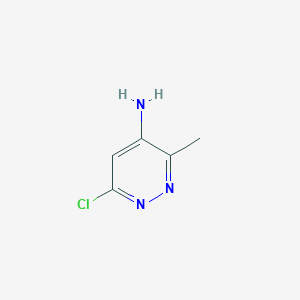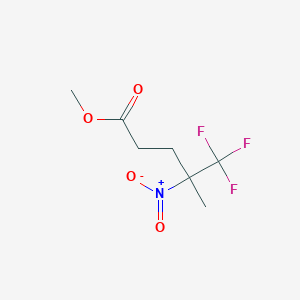
2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine, 90%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine, or TFBD, is a fluorinated benzo-dioxin amine that has been used in a variety of scientific applications. It is a highly versatile molecule, with a wide range of applications in synthetic organic chemistry and biochemistry. TFBD has been used in a variety of laboratory experiments, including synthesis, drug discovery, and analytical chemistry. TFBD is also a valuable tool in the study of biochemical and physiological processes, and has been used to study the mechanisms of action of a variety of drugs.
作用機序
TFBD is a highly versatile molecule and has been used to study the mechanisms of action of a variety of drugs. It has been used to study the binding of drugs to their target receptors, as well as to study the effects of drugs on the biochemical and physiological processes of cells. In addition, TFBD has been used to study the pharmacokinetics of drugs, as well as the metabolism of drugs in the body.
Biochemical and Physiological Effects
TFBD has been used to study the biochemical and physiological effects of a variety of drugs. It has been used to study the effects of drugs on the metabolism of cells, as well as the effects of drugs on the transport of molecules across cell membranes. In addition, TFBD has been used to study the effects of drugs on the activity of enzymes, as well as the effects of drugs on the expression of genes.
実験室実験の利点と制限
TFBD has a number of advantages for laboratory experiments. It is a highly versatile molecule, with a wide range of applications in synthetic organic chemistry and biochemistry. It is also relatively easy to synthesize and can be used to study a variety of biochemical and physiological processes. However, there are also some limitations to the use of TFBD for laboratory experiments. For example, it is not soluble in water and is not stable at high temperatures, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of TFBD. One potential application is the use of TFBD in drug discovery, as it could be used to study the structure and activity of a variety of compounds. It could also be used to study the pharmacokinetics and metabolism of drugs, as well as the effects of drugs on the biochemical and physiological processes of cells. In addition, TFBD could be used to study the effects of drugs on the expression of genes, as well as the effects of drugs on the activity of enzymes. Finally, TFBD could be used to study the binding of drugs to their target receptors, as well as to study the effects of drugs on the transport of molecules across cell membranes.
合成法
TFBD is synthesized through a process known as the Suzuki reaction. This reaction involves the coupling of a boronic acid with an aryl halide to form a carbon-carbon bond. The reaction is catalyzed by a palladium catalyst, and the reaction is generally carried out in the presence of a base such as potassium carbonate. The reaction is highly efficient and yields high yields of the desired product.
科学的研究の応用
TFBD has been used in a variety of scientific research applications. It has been used in synthetic organic chemistry for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in drug discovery, as it has been used to study the structure and activity of a variety of drugs. In addition, TFBD has been used in analytical chemistry, as it has been used to study the structure and activity of a variety of compounds.
特性
IUPAC Name |
2,2,3,6-tetrafluoro-3H-1,4-benzodioxin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-3-1-5-6(2-4(3)13)15-8(11,12)7(10)14-5/h1-2,7H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPHOAZZFWXVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(C(O2)F)(F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)

